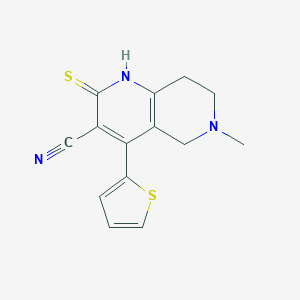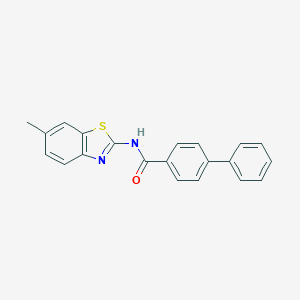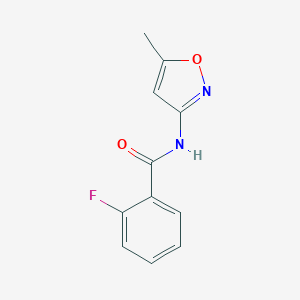
6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a naphthyridine core, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE typically involves multicomponent reactions. One common method is the condensation of furfural or thiophene-2-carbaldehyde with appropriate amines and sulfur sources under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the thiophene ring or naphthyridine core.
Scientific Research Applications
6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives and thiophene-containing molecules. Examples include:
- 2-(Alkylsulfanyl)-4-[furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitriles
- Functionalized 1,6-naphthyridine derivatives
Uniqueness
What sets 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE apart is its unique combination of structural features, including the thiophene ring and sulfanylidene group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
309927-18-2 |
|---|---|
Molecular Formula |
C14H13N3S2 |
Molecular Weight |
287.4g/mol |
IUPAC Name |
6-methyl-2-sulfanylidene-4-thiophen-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3S2/c1-17-5-4-11-10(8-17)13(12-3-2-6-19-12)9(7-15)14(18)16-11/h2-3,6H,4-5,8H2,1H3,(H,16,18) |
InChI Key |
CMRUGDIVOLSBBJ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CS3 |
Isomeric SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)S)C#N)C3=CC=CS3 |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)
![2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B437968.png)



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B437975.png)

![4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-morpholine](/img/structure/B437979.png)
![4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B437984.png)

![4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B437994.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B437995.png)

